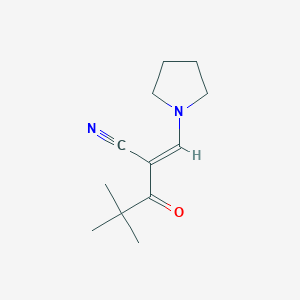

(E)-2-(2,2-dimethylpropanoyl)-3-(1-pyrrolidinyl)-2-propenenitrile

Description

The compound (E)-2-(2,2-dimethylpropanoyl)-3-(1-pyrrolidinyl)-2-propenenitrile features a conjugated α,β-unsaturated nitrile backbone substituted with a 2,2-dimethylpropanoyl (pivaloyl) group and a pyrrolidinyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

(2E)-4,4-dimethyl-3-oxo-2-(pyrrolidin-1-ylmethylidene)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)11(15)10(8-13)9-14-6-4-5-7-14/h9H,4-7H2,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWKKEQLUPFZME-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CN1CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/N1CCCC1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(2,2-Dimethylpropanoyl)-3-(3-Nitrophenyl)prop-2-enenitrile (CAS 391649-81-3)

- Molecular Formula : C₁₄H₁₅N₂O₃

- Molecular Weight : 259.28 g/mol

- Key Features :

- Retains the pivaloyl and α,β-unsaturated nitrile core but substitutes the pyrrolidinyl group with a 3-nitrophenyl ring.

- The nitro group is strongly electron-withdrawing, enhancing electrophilicity at the nitrile and α-carbon.

- Likely reduced solubility compared to the pyrrolidinyl analog due to the hydrophobic aromatic ring.

- Applications: Used in organic synthesis (e.g., as a Michael acceptor). No direct pharmacological data reported, but nitrophenyl derivatives are common intermediates in drug discovery [4].

(E)-2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile (CAS 900019-56-9)

- Molecular Formula : C₁₃H₁₀N₂OS

- Molecular Weight : 242.30 g/mol

- Key Features: Replaces the pivaloyl group with a 1-methylpyrrole carbonyl and substitutes pyrrolidinyl with a thienyl group. The methylpyrrole carbonyl may reduce steric hindrance compared to pivaloyl, altering binding specificity.

- Applications : Structural analogs are explored in materials science and as kinase inhibitors [5].

(2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (CAS 914636-36-5)

- Molecular Formula : C₁₈H₂₁N₃O

- Molecular Weight : 295.38 g/mol

- Key Features: Shares the pivaloyl and nitrile backbone but incorporates an indole-ethylamino substituent. Increased molecular weight and complexity may impact pharmacokinetics (e.g., absorption).

- Applications : Indole derivatives are prevalent in serotonin receptor modulators and anticancer agents [7].

MK-6892 (HCAR2 Agonist)

- Molecular Formula : C₂₀H₂₂N₄O₄ (approximate based on structure in )

- Key Features: Contains a pivaloyl-like 2,2-dimethylpropanoyl group but fused with a pyridinyl-oxadiazolyl pharmacophore. Demonstrates high HCAR2 selectivity and reduced flushing side effects compared to niacin. Bulkier scaffold challenges traditional ligand-binding pocket models, suggesting unique allosteric interactions [1].

Structural and Functional Analysis Table

| Compound | Core Structure | Substituents | Molecular Weight | Key Properties | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | α,β-unsaturated nitrile | Pivaloyl, pyrrolidinyl | ~265 (estimated) | High metabolic stability, basicity | GPCR modulation, kinase inhibition |

| 3-Nitrophenyl Analog (CAS 391649-81-3) | α,β-unsaturated nitrile | Pivaloyl, 3-nitrophenyl | 259.28 | Electrophilic, low solubility | Organic synthesis intermediate |

| Thienyl Analog (CAS 900019-56-9) | α,β-unsaturated nitrile | 1-Methylpyrrole carbonyl, thienyl | 242.30 | π-electron-rich, moderate steric bulk | Kinase inhibition, materials |

| Indole Derivative (CAS 914636-36-5) | α,β-unsaturated nitrile | Pivaloyl, indole-ethylamino | 295.38 | Hydrogen bonding, high complexity | Serotonin modulation, anticancer |

| MK-6892 | Oxadiazolyl-pyridinyl | 2,2-Dimethylpropanoyl | ~386 (estimated) | HCAR2 selectivity, reduced side effects | Dyslipidemia treatment |

Research Findings and Implications

- Substitution with electron-withdrawing groups (e.g., nitro) increases reactivity, while electron-donating groups (e.g., pyrrolidinyl) improve solubility [4][5].

- Pharmacological Potential: Pyrrolidinyl and indole derivatives show promise in CNS-targeted therapies due to their ability to cross the blood-brain barrier. MK-6892’s success as an HCAR2 agonist highlights the therapeutic value of pivaloyl-containing scaffolds [1][7].

- Synthetic Challenges : Palladium-catalyzed coupling (as in ) is a viable route for synthesizing such compounds, though steric hindrance from the pivaloyl group may necessitate optimized conditions [2].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.